

PSI-7409 Tetrasodium: The Active Antiviral Agent of Sofosbuvir

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sofosbuvir (brand name Sovaldi) is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a direct-acting antiviral (DAA), it offers a highly effective and well-tolerated therapeutic option.[1][2] Sofosbuvir itself is a phosphoramidate prodrug, meaning it is administered in an inactive form and must be metabolized within the body to exert its therapeutic effect.[1][3][4][5] The pharmacologically active agent responsible for its potent antiviral activity is the uridine nucleotide analog triphosphate, PSI-7409, also known as GS-461203.[1][6][7][8] This document provides a detailed technical overview of the metabolic activation, mechanism of action, and key experimental data related to PSI-7409.

Metabolic Activation Pathway of Sofosbuvir to PSI-7409

The conversion of sofosbuvir to its active triphosphate form, PSI-7409, is a multi-step intracellular process that occurs predominantly in hepatocytes.[3][4][8]

Initial Hydrolysis: After oral administration and absorption, sofosbuvir enters the hepatocytes.
 The first step involves the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human carboxylesterase 1 (CES1) and/or cathepsin A (CatA), to form an intermediate known as "metabolite X".[4][9][10]



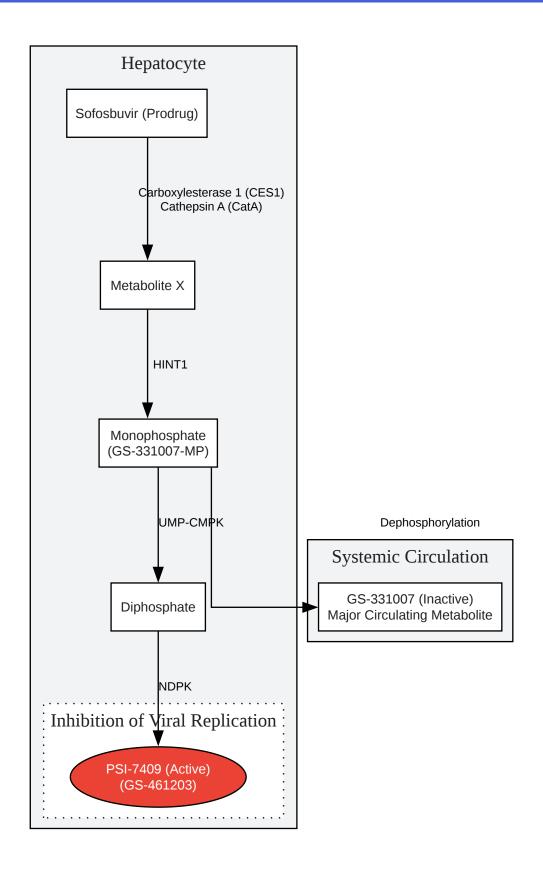




- Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by the histidine triad nucleotide-binding protein 1 (HINT1), releasing the monophosphate form of the nucleoside analog.[3][4]
- Sequential Phosphorylation: This monophosphate metabolite subsequently undergoes two sequential phosphorylation steps. The first phosphorylation is catalyzed by uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) to yield the diphosphate form.[3][4] The final step is the phosphorylation to the active triphosphate, PSI-7409, which is catalyzed by nucleoside diphosphate kinase (NDPK).[3][4]

This active triphosphate, PSI-7409, is then available to inhibit viral replication. Concurrently, a dephosphorylation pathway can lead to the formation of the inactive nucleoside metabolite GS-331007, which is the major circulating drug-related species found in plasma.[3][7][8]





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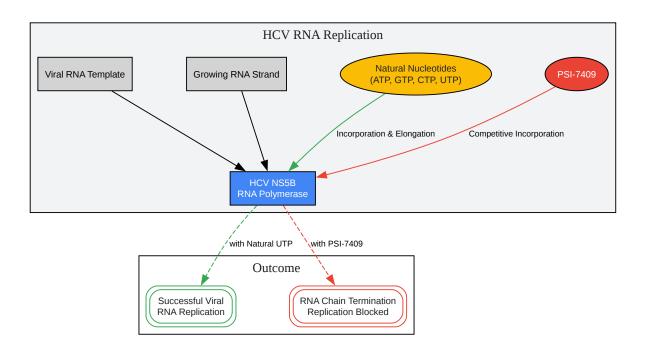
Caption: Intracellular metabolic activation pathway of sofosbuvir.



Mechanism of Action: NS5B Polymerase Inhibition

The primary target of PSI-7409 is the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase.[1] This enzyme is essential for the replication of the viral RNA genome and lacks a human homolog, making it an ideal target for antiviral therapy.[11][12]

PSI-7409 acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate.[3] It is recognized by the NS5B polymerase and incorporated into the nascent viral RNA strand.[1] [6] However, the presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of PSI-7409 sterically hinders the addition of the next incoming nucleotide.[6] This prevents the formation of the subsequent phosphodiester bond, effectively halting the elongation of the RNA chain and terminating viral replication.[1][3]



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